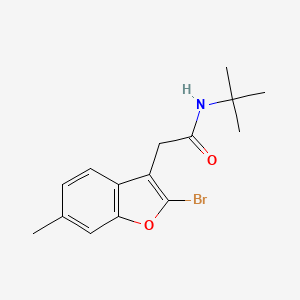![molecular formula C13H20ClN3O3 B5436781 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5436781.png)
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to have promising results in preclinical studies, and its mechanism of action suggests that it may be effective in treating a variety of different cancers.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol is complex and involves several different pathways. This compound has been shown to inhibit the function of a protein called mutant p53, which is commonly found in many different types of cancer. By inhibiting mutant p53, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of different biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and neuroprotective effects. These effects suggest that this compound may have potential therapeutic applications beyond cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models of cancer. However, there are also limitations to its use, including potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol. One area of interest is the development of new formulations and delivery methods that may increase its effectiveness and reduce potential toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications beyond cancer treatment.
Métodos De Síntesis
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been extensively studied, and the resulting compound has been shown to be highly pure and stable.
Aplicaciones Científicas De Investigación
1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound has potent anti-cancer effects, and may be effective in treating a variety of different types of cancer.
Propiedades
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3/c1-9-10(14)11(15-16(9)2)12(19)17-6-3-4-13(20,8-18)5-7-17/h18,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDKGLXINCBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCCC(CC2)(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5436711.png)
![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
![2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine](/img/structure/B5436718.png)
![7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5436723.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yl)furo[3,2-c]pyridine](/img/structure/B5436734.png)
![N-{1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5436745.png)
![6-(3-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5436753.png)
![2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5436770.png)
![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5436772.png)
![7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5436775.png)
![{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5436795.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)
![methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate](/img/structure/B5436806.png)